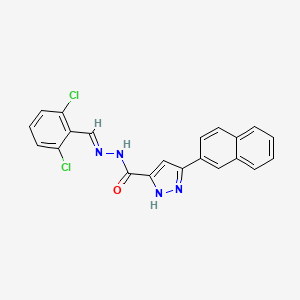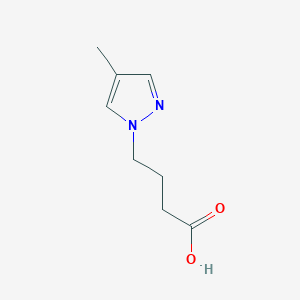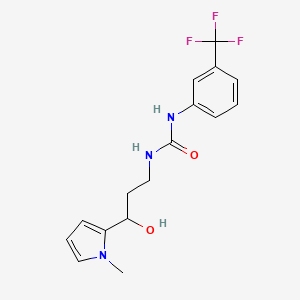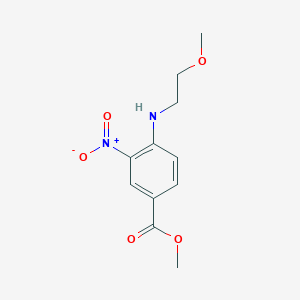
2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in a variety of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them significant in the development of new medicinal agents. Their ability to bind effectively with different enzymes and receptors through various weak interactions enables them to elicit an array of bioactivities. These compounds have been extensively studied for their potential in treating various ailments, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019).
Role in Synthesis of N-heterocycles
The synthesis of N-heterocycles, particularly piperidines, pyrrolidines, azetidines, and their fused derivatives, is critical in developing natural product analogues and therapeutically relevant compounds. Chiral sulfinamides, especially enantiopure tert-butanesulfinamide, have played a central role in asymmetric synthesis, highlighting the importance of these methodologies in accessing structurally diverse and biologically active molecules (Philip et al., 2020).
Pharmacokinetic Enhancement
Some derivatives of 1,3,4-oxadiazole have been explored for their ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This is achieved through inhibitory effects on drug-metabolizing enzymes, thereby increasing the absorption and efficacy of co-administered drugs without altering their pharmacodynamic properties. Such properties are crucial for developing more effective drug delivery systems and improving therapeutic outcomes (Srinivasan, 2007).
Environmental and Biological Applications
The environmental presence and potential toxicity of synthetic phenolic antioxidants (SPAs), including some derivatives of 1,3,4-oxadiazole, have been studied extensively. These compounds, due to their antioxidant properties, find applications not only in pharmaceuticals but also in various industrial and commercial products. Research into the environmental behavior, human exposure, and toxicity of these compounds is crucial for understanding their impact and for the development of safer alternatives (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHPPFYNMGWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)
![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)
![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)





![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

